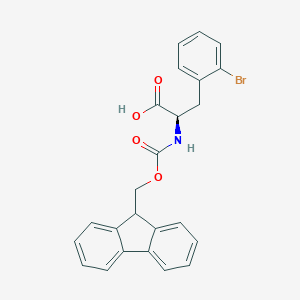

Fmoc-2-bromo-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJPAUULVKPBHU-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426503 | |

| Record name | Fmoc-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-79-0 | |

| Record name | Fmoc-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-2-bromophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-2-bromo-D-phenylalanine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-bromo-D-phenylalanine is a synthetically modified amino acid that plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). The incorporation of a bromine atom at the 2-position of the phenyl ring and the presence of the D-enantiomer offer unique steric and electronic properties, making it a valuable tool for designing novel peptides with enhanced biological activity and stability. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for a robust and widely used orthogonal strategy in peptide synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols associated with this compound.

Chemical Properties

This compound is a white crystalline powder.[] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₄H₂₀BrNO₄ | [2][3] |

| Molecular Weight | 466.3 g/mol | [2][3] |

| CAS Number | 220497-79-0 | [2] |

| Appearance | White powder | [] |

| Melting Point | 150 - 162 °C | [][2] |

| Purity (HPLC) | ≥ 99% | [][2] |

| Optical Rotation | [α]²⁰/D = +64 ± 1° (c=1 in DMF) | [2] |

| Solubility | Soluble in DMF | [2] |

| Storage Conditions | 2-8 °C | [][2] |

Chemical Structure

The structure of this compound is characterized by a D-phenylalanine core, a bromo-substituent on the ortho position of the phenyl ring, and an Fmoc protecting group attached to the alpha-amino group.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for the key steps involving this amino acid derivative.

Resin Swelling

Objective: To prepare the solid support for peptide synthesis.

Methodology:

-

Place the desired amount of a suitable resin (e.g., Rink Amide resin) in a reaction vessel.

-

Add a sufficient volume of N,N-dimethylformamide (DMF) to completely immerse the resin.

-

Allow the resin to swell for a minimum of 30 minutes at room temperature with gentle agitation.[4][5]

-

After swelling, drain the DMF from the reaction vessel.[5]

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.

Methodology:

-

To the swelled resin, add a 20% (v/v) solution of piperidine in DMF.[4][6]

-

Agitate the resin suspension for 3 minutes at room temperature.[7]

-

Drain the deprotection solution.[7]

-

Repeat the treatment with the 20% piperidine in DMF solution for an additional 10-15 minutes.[7]

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Follow with washes of isopropanol (IPA) and dichloromethane (DCM), and a final series of DMF washes to prepare for the coupling step.[7]

Caption: Applications of this compound.

Conclusion

This compound is a highly valuable and versatile building block for peptide chemists. Its well-defined chemical properties and the robust protocols for its use in SPPS enable the synthesis of a wide array of modified peptides. The strategic incorporation of this non-canonical amino acid provides a powerful tool for enhancing the therapeutic potential and research applications of synthetic peptides. This guide serves as a foundational resource for researchers and professionals working in the fields of peptide chemistry, drug discovery, and biotechnology.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-2-bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-2-bromo-D-phenylalanine (Fmoc-2-bromo-D-phenylalanine). This essential amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), offering unique properties for the development of novel peptide-based therapeutics and research tools. The strategic incorporation of a bromine atom at the ortho position of the phenylalanine side chain can significantly influence peptide structure, stability, and biological activity.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for its effective use in peptide synthesis, purification, and formulation.

| Property | Value | Reference(s) |

| Synonyms | Fmoc-D-Phe(2-Br)-OH, Fmoc-o-bromo-D-Phe-OH, (R)-Fmoc-2-amino-3-(2-bromophenyl)propionic acid | [1] |

| CAS Number | 220497-79-0 | [1][2] |

| Molecular Formula | C₂₄H₂₀BrNO₄ | [1][2] |

| Molecular Weight | 466.3 g/mol | [1][2] |

| Appearance | White to off-white powder | [] |

| Melting Point | 150 - 162 °C | [1][] |

| Optical Rotation | [α]²⁰/D = +64 ± 1° (c=1 in DMF) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Solubility | Soluble in DMF and NMP; insoluble in water. | |

| Storage | Store at 2-8 °C | [] |

Experimental Protocols

Detailed methodologies for the characterization and application of this compound are outlined below. These protocols are based on standard practices for Fmoc-protected amino acids and may require optimization for specific applications.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the α-amino group of 2-bromo-D-phenylalanine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. A common method utilizes 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic aqueous conditions.[4]

Materials:

-

2-bromo-D-phenylalanine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

1,4-Dioxane

-

10% aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: Dissolve 2-bromo-D-phenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution with stirring until complete dissolution.[4]

-

Cooling: Cool the solution to 0-5°C using an ice bath.[4]

-

Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane and add it dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[4]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).[4]

-

Work-up: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Wash the mixture twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.[4]

-

Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2, which will cause the precipitation of this compound as a white solid.[4]

-

Isolation and Washing: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove inorganic salts.[4]

-

Drying: Dry the purified product under vacuum.

Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide chain using standard Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

-

Cold diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[5]

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-20 minutes, then drain. Repeat this step once. Wash the resin thoroughly with DMF.[6]

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[5]

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[5]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Due to potential steric hindrance from the ortho-bromo group, extended coupling times or a double coupling may be necessary to ensure complete reaction.[6]

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After coupling the final amino acid, perform a final Fmoc deprotection. Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.[5]

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of an Fmoc-protected amino acid derivative like this compound.

Role in Drug Development

The incorporation of halogenated amino acids like 2-bromo-D-phenylalanine into peptides is a key strategy in drug design. The bromine atom can introduce beneficial properties that enhance the therapeutic potential of the peptide.

Disclaimer: While this compound is utilized in drug development to target specific biological pathways, detailed information on specific signaling pathways directly modulated by peptides containing this residue is proprietary or not widely published. The diagram above illustrates the general principles of its application. The introduction of the bulky, electronegative bromine atom can lead to enhanced binding affinity through halogen bonding and other non-covalent interactions, and it can improve metabolic stability by sterically hindering protease access.[7] These modifications can ultimately lead to peptide therapeutics with improved efficacy and duration of action.[8]

References

Fmoc-2-bromo-D-phenylalanine molecular weight and formula

An In-depth Technical Guide to Fmoc-2-bromo-D-phenylalanine

For researchers, scientists, and drug development professionals, this compound is a crucial building block in the synthesis of novel peptides. This guide provides comprehensive technical information on its properties and its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is an amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1] The presence of a bromine atom on the phenyl ring enhances its utility in peptide chemistry, offering a site for further chemical modifications.[2][3]

| Property | Value | References |

| Molecular Formula | C24H20BrNO4 | [1][4][5] |

| Molecular Weight | 466.3 g/mol | [1][4][6] |

| CAS Number | 220497-79-0 | [1][5][] |

| Appearance | White powder | [2][] |

| Purity | ≥ 99% (HPLC) | [1][] |

| Melting Point | 150 - 162 °C | [1][4][] |

| Optical Rotation | [a]20/D = +64 ± 1°, c=1 in DMF | [1][4] |

| Storage | 0 - 8 °C | [1][2][4] |

Experimental Protocol: Incorporation of this compound in Fmoc-Based Solid-Phase Peptide Synthesis

The following is a generalized protocol for the manual incorporation of this compound into a peptide chain using Fmoc-based solid-phase peptide synthesis.[8][9]

Materials:

-

Fmoc-protected Rink Amide resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HATU, HOAt)

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water 95:2.5:2.5)

Procedure:

-

Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 30-60 minutes in a reaction vessel.[8][9]

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for approximately 20 minutes.[8]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and by-products.[8]

-

Amino Acid Coupling:

-

This compound (typically 3-5 equivalents) is pre-activated with a coupling agent like HATU/HOAt and a base such as NMM or DIPEA in DMF.[9]

-

The activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for at least 4 hours, and in some cases, a double coupling may be performed to ensure complete reaction, especially if steric hindrance is a concern.[8]

-

-

Washing: The resin is washed again with DMF and DCM to remove any unreacted reagents.[8]

-

Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.[8]

-

Final Deprotection: Once the peptide chain is fully assembled, the terminal Fmoc group is removed as described in step 2.[8]

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours.[8][10]

-

Peptide Precipitation and Purification: The crude peptide is typically precipitated with cold ether, and the final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Experimental Workflow

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

An In-depth Technical Guide on the Solubility of Fmoc-2-bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Fmoc-2-bromo-D-phenylalanine, a crucial building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for efficient peptide coupling, preventing aggregation, and ensuring high-purity synthesis of novel peptide-based therapeutics and research tools. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide extrapolates from the well-established principles of Fmoc-protected amino acid solubility and provides a detailed protocol for its empirical determination.

Physicochemical Properties

This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The presence of the bulky, hydrophobic Fmoc group, combined with the phenyl ring and the bromine substituent, significantly influences its solubility characteristics.

| Property | Value |

| Synonyms | Fmoc-D-Phe(2-Br)-OH, Fmoc-o-bromo-D-Phe-OH, (R)-Fmoc-2-amino-3-(2-bromophenyl)propionic acid[1][2] |

| CAS Number | 220497-79-0[1][2][3] |

| Molecular Formula | C₂₄H₂₀BrNO₄[1][3] |

| Molecular Weight | 466.3 g/mol [1][2][3] |

| Appearance | White to off-white solid/powder |

| Purity | ≥99% (typically by HPLC)[1][2] |

Qualitative Solubility Profile

Like most Fmoc-protected amino acids, this compound is generally soluble in polar aprotic solvents commonly employed in peptide synthesis.[4][5][6] The solubility is primarily dictated by the solvent's ability to solvate both the large, nonpolar Fmoc group and the more polar carboxylic acid moiety. Conversely, it exhibits poor solubility in water and nonpolar organic solvents.

Table 1: Estimated Qualitative Solubility of this compound

| Solvent | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Highly Soluble | A standard and highly effective solvent for SPPS.[7][8] |

| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | Often used as an alternative to DMF, known for its strong solvating properties.[7][8] |

| Dimethyl sulfoxide (DMSO) | Highly Soluble | A powerful polar aprotic solvent, can be used to dissolve difficult sequences.[7] |

| Dichloromethane (DCM) | Moderately Soluble | Less commonly used in modern Fmoc chemistry due to potential side reactions.[8] |

| Tetrahydrofuran (THF) | Moderately Soluble | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP.[5] |

| Acetonitrile | Sparingly Soluble | |

| Water | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[5][9] |

| Ether | Insoluble | |

| Hexanes | Insoluble |

It is important to note that the solubility can be affected by temperature and the presence of other reagents in the synthesis mixture. For instance, the addition of a small amount of DMSO to a DMF solution can sometimes enhance the solubility of challenging Fmoc-amino acids.[7]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is recommended. The following protocol is a generalized approach based on the saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.[4]

3.1. Materials

-

This compound

-

Selected solvents (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

0.22 µm syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., water/acetonitrile with 0.1% TFA)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials.

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Tightly cap the vials and vortex for 1-2 minutes.[4]

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[4]

-

-

Preparation of Samples for HPLC Analysis:

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.[4]

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.[4] The Fmoc group can be detected by UV absorbance at approximately 265 nm or 301 nm.[5]

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or M).[4]

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound demonstrates a solubility profile characteristic of Fmoc-protected amino acids, with high solubility in polar aprotic solvents like DMF and NMP. For applications requiring precise concentration control or when using alternative solvent systems, the experimental protocol provided in this guide will enable researchers to accurately determine its solubility. This foundational knowledge is critical for the successful design and execution of peptide synthesis protocols, ultimately facilitating the development of novel peptide-based drugs and research agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. peptide.com [peptide.com]

- 9. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-2-bromo-D-phenylalanine for Advanced Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-2-bromo-D-phenylalanine, a key building block in modern peptide chemistry. This document details its physicochemical properties, supplier information, and experimental protocols for its application in solid-phase peptide synthesis (SPPS). Furthermore, it explores the strategic advantages of incorporating this non-natural amino acid into therapeutic peptides to enhance their pharmacological properties.

Core Compound Information

This compound (CAS Number: 220497-79-0) is a derivative of the amino acid D-phenylalanine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a bromine atom at the 2-position of the phenyl ring.[1] This unique structure offers several advantages in peptide synthesis and drug design. The Fmoc group allows for controlled, stepwise addition of the amino acid to a growing peptide chain under mild basic conditions, a cornerstone of modern SPPS.[2] The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids, thereby increasing the in vivo half-life of the resulting peptide. The bromine substitution serves as a versatile synthetic handle for post-synthesis modifications, such as cross-coupling reactions, enabling the creation of diverse peptide libraries.

Physicochemical and Supplier Data

A summary of key quantitative data and a list of representative suppliers for this compound are provided in the tables below.

| Property | Value | Reference |

| CAS Number | 220497-79-0 | [1] |

| Molecular Formula | C₂₄H₂₀BrNO₄ | [1] |

| Molecular Weight | 466.3 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 150 - 162 °C | [1] |

| Optical Rotation | [α]²⁰_D = +64 ± 1° (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| Supplier | Website |

| Chem-Impex | --INVALID-LINK-- |

| BOC Sciences | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Aapptec | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines a single coupling cycle for the incorporation of an Fmoc-protected amino acid onto a solid support resin.

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (4-8 equivalents) to the solution and briefly vortex.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The completeness of the coupling can be monitored using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Signaling Pathways and Drug Development Applications

The incorporation of this compound into peptides is a strategic approach in drug discovery aimed at enhancing therapeutic potential. While specific signaling pathways directly modulated by peptides containing this exact residue are not yet extensively documented, the rationale for its use is well-established.

The D-amino acid configuration significantly increases the peptide's resistance to proteolytic degradation, leading to a longer in vivo half-life and improved bioavailability. The bromophenyl moiety can enhance binding affinity to target receptors through favorable hydrophobic and electronic interactions within the binding pocket. Furthermore, the bromine atom serves as a reactive site for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of diverse chemical functionalities to create peptide libraries for screening against various biological targets.

Peptides containing D-amino acids and other non-natural residues are often designed as antagonists or inhibitors of protein-protein interactions that are critical in various disease-related signaling cascades, such as those involved in cancer, inflammation, and metabolic disorders.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow of solid-phase peptide synthesis and a hypothetical signaling pathway inhibition, which are relevant applications for peptides synthesized using this compound.

References

In-Depth Technical Guide to the Storage Conditions for Fmoc-2-bromo-D-phenylalanine Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage and handling conditions for Fmoc-2-bromo-D-phenylalanine powder, a critical reagent in solid-phase peptide synthesis (SPPS) and drug discovery. Adherence to these guidelines is paramount for ensuring the chemical integrity, purity, and reactivity of the compound, thereby guaranteeing reproducible and successful synthetic outcomes.

Core Principles of Stability and Storage

This compound, like many complex organic molecules, is susceptible to degradation influenced by temperature, moisture, and light. The stability of this compound is primarily dictated by the lability of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the chemical nature of the brominated aromatic ring.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can provide the activation energy for degradation reactions. For long-term storage, lower temperatures are crucial to minimize the rate of chemical change.

-

Moisture: The presence of water can facilitate hydrolysis of the Fmoc group and may also lead to clumping of the powder, affecting accurate weighing and dissolution. Fmoc-protected amino acids should be stored in a desiccated environment.

-

Light: The fluorenyl moiety of the Fmoc group can be sensitive to light. While the solid powder is generally more stable than solutions, prolonged exposure to UV or ambient light should be avoided to prevent photochemical degradation.

Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of this compound powder, the following storage conditions are recommended. These recommendations are synthesized from supplier data and best practices for handling sensitive peptide synthesis reagents.

| Parameter | Condition | Rationale |

| Long-Term Storage (> 1 month) | -20°C | Minimizes all potential degradation pathways by significantly slowing reaction kinetics. |

| Short-Term Storage (< 1 month) | 2-8°C | Suitable for routine use, providing a balance between stability and convenience. |

| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Prevents moisture ingress and potential oxidation. |

| Container | Tightly sealed, opaque vial | Protects from moisture and light. |

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for appreciating the importance of proper storage.

Fmoc Group Degradation

The Fmoc group is notoriously base-labile, which is its primary advantage in SPPS. However, this lability also makes it susceptible to degradation under improper storage conditions.

-

Hydrolysis: Reaction with water, though slow in the solid state, can lead to the cleavage of the Fmoc group, yielding the free amino acid.

-

Thermal Cleavage: High temperatures can induce the cleavage of the Fmoc group, even in the absence of a base.

Phenylalanine Moiety Degradation

The 2-bromo-D-phenylalanine core is generally stable, but the bromine substituent introduces potential for specific degradation routes.

-

Dehalogenation: Reductive dehalogenation can occur under certain conditions, leading to the formation of Fmoc-D-phenylalanine as an impurity. This is a known degradation pathway for brominated aromatic compounds.

A simplified representation of the primary degradation concerns is illustrated below.

Caption: Primary degradation pathways for this compound.

Experimental Protocols

To ensure the quality of this compound powder, particularly if there are concerns about its storage history, the following experimental protocols can be employed.

Protocol for Purity Assessment by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acids.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample Solvent: 1:1 (v/v) acetonitrile and water

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound by dissolving the powder in the sample solvent to a final concentration of 1 mg/mL.

-

Filtration: Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 265 nm or 301 nm (characteristic for the Fmoc group).

-

Injection Volume: 10 µL

-

Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point. This may need to be optimized to achieve baseline separation of any impurities.

-

-

Data Analysis: Integrate the peak areas to determine the purity of the main compound and the percentage of any impurities.

Protocol for a Long-Term Stability Study

This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.

Objective: To determine the re-test period for this compound powder under recommended long-term storage conditions.

Methodology:

-

Sample: Use a single, homogenous batch of this compound powder.

-

Storage Conditions:

-

Long-Term: -20°C ± 5°C in a desiccated environment.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Container: Store samples in tightly sealed, opaque glass vials.

-

Testing Schedule:

-

Initial (Time 0): Perform a full analysis (purity by HPLC, appearance, etc.).

-

Accelerated: Test at 1, 3, and 6 months.

-

Long-Term: Test at 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Analytical Tests: At each time point, assess the following:

-

Appearance: Visual inspection for changes in color or physical state.

-

Purity: RP-HPLC analysis as described in section 4.1.

-

Identification: Confirmation of the main peak by a suitable method (e.g., co-injection with a reference standard, mass spectrometry).

-

Degradation Products: Quantify any new peaks that appear in the HPLC chromatogram.

-

-

Evaluation: A significant change is defined as a failure to meet the established acceptance criteria for purity. If a significant change occurs during the accelerated study, the long-term data will be the primary determinant of the re-test period.

The workflow for initiating a stability study is outlined below.

Caption: Workflow for initiating a stability study of this compound.

Handling Procedures

Proper handling is as crucial as correct storage to prevent contamination and degradation.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

-

Inert Atmosphere: When dispensing the powder, do so in a dry environment. If possible, flush the container with an inert gas like argon or nitrogen before re-sealing.

-

Avoid Contamination: Use clean, dry spatulas and weighing equipment.

By implementing these rigorous storage and handling protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound, leading to more consistent and successful experimental outcomes.

Commercial Sources and Technical Guidance for Utilizing Fmoc-2-bromo-D-phenylalanine in Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. It allows for the fine-tuning of peptide conformations, improvement of metabolic stability, and enhancement of binding affinity and selectivity for biological targets. Fmoc-2-bromo-D-phenylalanine is a valuable building block in this context, offering the unique steric and electronic properties of a bromine substituent on the D-enantiomer of phenylalanine. This technical guide provides a comprehensive overview of the commercial sources for purchasing this compound, detailed methodologies for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and a discussion of its potential applications in modulating biological signaling pathways.

Commercial Availability of this compound

A critical first step for any research or development project is the reliable procurement of starting materials. This compound is available from several reputable chemical suppliers. The following table summarizes key information from some of these commercial sources. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Weight ( g/mol ) | Additional Information |

| Chem-Impex | 07403 | ≥ 99% (HPLC)[1] | 220497-79-0[1] | 466.3[1] | Also known as Fmoc-D-Phe(2-Br)-OH.[1] |

| BOC Sciences | 220497-79-0 | ≥ 99% (HPLC) | 220497-79-0 | 466.32 | Aromatic, brominated amino acid derivative. |

| Santa Cruz Biotechnology | sc-273673 | Not specified | 220497-79-0[2] | 466.3[2] | For research use only.[2] |

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols. The following is a generalized yet detailed methodology that can be adapted for most peptide sequences. This protocol is based on established procedures for incorporating similar halogenated phenylalanine analogs.[3]

Materials:

-

This compound

-

Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides)

-

Standard Fmoc-protected amino acids

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: e.g., Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: The solid support resin is swelled in DMF in a reaction vessel for at least 30 minutes with gentle agitation.[3]

-

First Amino Acid Coupling (if not pre-loaded): The C-terminal Fmoc-protected amino acid is coupled to the resin using a suitable coupling agent and base.

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[3] This is typically a two-step process: a short initial treatment (e.g., 5 minutes) followed by a longer treatment (e.g., 15 minutes).[3] The resin is then thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vessel, pre-activate 3-5 equivalents of this compound with a coupling agent (e.g., HBTU, HATU, or HCTU) in DMF.

-

Add 6-10 equivalents of a base, such as DIPEA, and allow the mixture to pre-activate for 1-2 minutes.[3]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For sterically hindered couplings, reaction time may be extended, or a double coupling may be performed.

-

-

Washing: After coupling, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Kaiser Test: A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the completion of the coupling reaction (absence of free primary amines).

-

Chain Elongation: Steps 3-6 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the deprotection procedure outlined in step 3.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours at room temperature.[3]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS) incorporating an unnatural amino acid like this compound.

Potential Impact on Signaling Pathways

-

Steric Hindrance: The bulky bromine atom can alter the peptide's conformation and how it fits into a receptor's binding pocket. This can either enhance or decrease binding affinity and specificity.

-

Electronic Effects: The electron-withdrawing nature of bromine can influence the aromatic ring's electronic properties, potentially affecting cation-pi or other non-covalent interactions with the target protein.

-

Metabolic Stability: The D-configuration of the amino acid inherently provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can lead to a longer in vivo half-life of the peptide therapeutic.

G protein-coupled receptors (GPCRs) are a major class of drug targets, and many are activated by peptide ligands. The following diagram illustrates a generalized signaling pathway for a peptide agonist binding to a GPCR, a common scenario where a 2-bromo-D-phenylalanine-containing peptide could be employed to modulate the pathway's activity.

This compound is a commercially available and valuable tool for researchers in peptide chemistry and drug development. Its incorporation into peptides via standard SPPS protocols can significantly impact their biological properties. While specific examples of its application in modulating defined signaling pathways require further investigation in the published literature, the principles of its utility in enhancing metabolic stability and altering receptor interactions are well-established. This guide provides the foundational knowledge for sourcing and utilizing this compound in the rational design of novel peptide-based therapeutics and research probes.

References

An In-depth Technical Guide on the Core Role of the Fmoc Protecting Group in Peptide Synthesis

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology. Its robustness, efficiency, and amenability to automation have made it the predominant method for the chemical synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics. This in-depth technical guide elucidates the core principles of Fmoc SPPS, providing a detailed examination of the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.

The Solid-Phase Principle: A Foundation of Efficiency

Solid-phase peptide synthesis revolutionized the field by anchoring the initial C-terminal amino acid to an insoluble polymeric support, or resin. This foundational step allows for the entire synthesis to occur in a single reaction vessel, where reagents and byproducts in the liquid phase can be easily removed by simple filtration and washing, while the growing peptide chain remains covalently attached to the solid support. This approach dramatically simplifies the purification of intermediates, enables the use of excess reagents to drive reactions to completion, and is highly conducive to automation.

The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide. For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is the standard for producing peptide amides. Prior to initiating the synthesis, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure that the reactive sites within the polymer matrix are accessible.

The Fmoc Protecting Group: A Keystone of Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an amine protecting group that is stable under acidic conditions but readily cleaved by a base, typically a solution of piperidine in DMF. This base-lability is the cornerstone of the Fmoc SPPS strategy, allowing for the selective deprotection of the N-terminal α-amino group without affecting the acid-labile protecting groups commonly used for amino acid side chains. This "orthogonality" of protecting groups is a key advantage of the Fmoc strategy, as it minimizes the risk of premature side-chain deprotection during the synthesis.

The Fmoc group is introduced onto the α-amino group of an amino acid using reagents like Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The quality of Fmoc-amino acids is crucial for the success of peptide synthesis, as impurities can lead to chain termination or the incorporation of incorrect amino acids.

The Fmoc-SPPS Cycle: A Step-by-Step Elucidation

The synthesis of a peptide using Fmoc-SPPS involves a series of repetitive cycles, with each cycle adding one amino acid to the growing peptide chain. A typical cycle consists of three main steps: deprotection, washing, and coupling.

Fmoc Deprotection

The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treating the peptide-resin with a 20% solution of piperidine in DMF. The reaction proceeds via a β-elimination mechanism, releasing the free N-terminal amine and generating dibenzofulvene (DBF) and carbon dioxide. The piperidine also acts as a scavenger for the liberated DBF, forming a stable adduct that prevents it from reacting with the newly deprotected amine.

The progress of the deprotection reaction can be monitored in real-time by UV spectroscopy, as the DBF-piperidine adduct has a strong absorbance at around 301 nm. This allows for precise control over the reaction and ensures complete deprotection before proceeding to the next step.

Washing

Following deprotection, the resin is thoroughly washed with DMF to remove the excess piperidine and the DBF-piperidine adduct. This washing step is critical to prevent any interference with the subsequent coupling reaction.

Amino Acid Coupling

In the coupling step, the next Fmoc-protected amino acid is added to the deprotected N-terminus of the growing peptide chain. To facilitate the formation of the peptide bond, the carboxylic acid group of the incoming amino acid must be activated. A variety of coupling reagents are available, with the most common being carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU and HATU. These reagents react with the Fmoc-amino acid to form a highly reactive intermediate that readily couples with the free N-terminal amine on the resin. The use of additives like 1-hydroxybenzotriazole (HOBt) can help to suppress side reactions and improve coupling efficiency.

After the coupling reaction is complete, the resin is again washed to remove any unreacted reagents and byproducts, and the cycle can be repeated for the next amino acid in the sequence.

Quantitative Data in Fmoc-SPPS

The efficiency and success of Fmoc-SPPS are dependent on a number of quantitative parameters. The following tables summarize some of the key data points for consideration.

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Fmoc Deprotection | |||

| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection. |

| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions. | |

| Reaction Time | 5-10 minutes (repeated once) | >99% | Standard protocol for most sequences. |

| Amino Acid Coupling | |||

| Amino Acid Equivalents | 2-5 equivalents (relative to resin loading) | >99% | Using an excess of the amino acid drives the reaction to completion. |

| Coupling Reagent Equivalents | 2-5 equivalents (relative to resin loading) | >99% | Ensures efficient activation of the amino acid. |

| Coupling Time | 2-4 hours (DIC/HOBt) | >99% | Reaction times can vary depending on the coupling reagents and the specific amino acids being coupled. |

| 5-60 minutes (HATU/DIPEA) | >99% | Uronium/aminium salt-based reagents generally lead to faster coupling times. | |

| Cleavage from Resin | |||

| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | >90% | A common cocktail for cleavage and side-chain deprotection. The composition can be varied depending on the amino acid composition of the peptide. |

| Cleavage Time | 2-3 hours | >90% | Sufficient for most peptides. |

Experimental Protocols

The following are detailed protocols for the key steps in Fmoc-SPPS.

Protocol 1: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add a sufficient volume of DMF to cover the resin.

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Protocol 2: Fmoc Deprotection

-

Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Protocol 3: Amino Acid Coupling using DIC/HOBt

-

In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in a minimal amount of DMF.

-

Add DIC (2-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Protocol 4: Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum.

-

Prepare the appropriate cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol). CAUTION: TFA is highly corrosive and should be handled in a fume hood.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

Mandatory Visualizations

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.

Mechanism of Fmoc Deprotection

Expanding the Druggist's Arsenal: A Technical Guide to Unnatural Amino Acids in Drug Discovery

An in-depth exploration of the synthesis, incorporation, and transformative impact of unnatural amino acids on modern therapeutic development.

Introduction

The therapeutic landscape is in a constant state of evolution, driven by the pursuit of more potent, selective, and stable drugs. While the 20 canonical amino acids have long served as the fundamental building blocks of peptide and protein-based therapeutics, their inherent limitations, such as susceptibility to proteolysis and restricted chemical diversity, have spurred a revolution in drug design. The introduction of unnatural amino acids (UAAs) represents a paradigm shift, offering an expanded chemical toolbox to overcome these challenges and engineer novel therapeutics with enhanced pharmacological properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and practical applications of unnatural amino acids in modern drug discovery.

Unnatural amino acids are amino acid analogs that are not found among the 20 common, genetically encoded amino acids.[1] Their deliberate incorporation into peptides and proteins allows for the fine-tuning of critical drug attributes, including metabolic stability, receptor binding affinity, and bioavailability.[2] This guide will delve into the synthetic methodologies for creating these unique building blocks, detail the experimental protocols for their incorporation into therapeutic candidates, and present quantitative data showcasing their impact on drug performance. Furthermore, we will visualize key experimental workflows and signaling pathways influenced by UAA-containing drugs, providing a holistic understanding of their role in shaping the future of medicine.

Enhancing Therapeutic Properties with Unnatural Amino Acids

The strategic incorporation of UAAs can dramatically improve the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs. These enhancements are crucial for translating promising lead compounds into viable clinical candidates.

Improving Pharmacokinetic Profiles

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body, leading to a short in vivo half-life.[3] UAAs can effectively address this limitation in several ways:

-

Steric Hindrance: The introduction of bulky or uniquely shaped side chains can physically block the access of proteases to the peptide backbone.

-

Backbone Modification: N-methylation of the peptide backbone is a common strategy to increase resistance to enzymatic cleavage.[4]

-

D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer can render the peptide bond unrecognizable to many proteases.[1]

These modifications can lead to a significant extension of a drug's half-life, reducing the required dosing frequency and improving patient compliance.

Modulating Pharmacodynamic Properties

UAAs also offer a powerful means to enhance the potency and selectivity of a drug by altering its interaction with its biological target. By introducing novel functional groups, researchers can:

-

Optimize Receptor Binding: The unique side chains of UAAs can create new or enhanced interactions with the target receptor, leading to increased binding affinity (lower Kᵢ value) and potency (lower IC₅₀ or EC₅₀ value).

-

Induce Specific Conformations: The constrained geometries of certain UAAs can lock the peptide into a bioactive conformation, reducing the entropic penalty of binding and increasing affinity.

-

Introduce Novel Functionalities: UAAs can carry warheads for covalent inhibition, fluorescent probes for imaging, or photo-crosslinkers to map binding interactions.

Data Presentation: The Quantitative Impact of Unnatural Amino Acids

The true measure of the utility of UAAs lies in the quantifiable improvements they impart on drug candidates. The following tables summarize key data from various studies, comparing the performance of UAA-containing peptides to their native counterparts.

| Peptide/Drug | Modification | Pharmacokinetic Parameter | Value (Modified) | Value (Native) | Fold Improvement | Reference |

| Somatostatin | D-Trp⁸ substitution (Octreotide) | Half-life (t½) in human plasma | 1.5 hours | 1-2 minutes | ~45-90x | [5] |

| Feleucin-K3 | α-(4-pentenyl)-Ala substitution | % Active peptide after 24h | >30% | 0% | N/A | [5] |

| hECP30 | D-amino acid and Ornithine substitutions | Half-life (t½) | >480 minutes | ~15 minutes | >30x | [5] |

| GnRH | Conjugation with TLHE1 | Terminal half-life (t½) in rats | 46 ± 3 minutes | Not measurable after 15 min | >13x | [3] |

| GnRH-A | Conjugation with TLHE1 | Terminal half-life (t½) in rats | 180 ± 12 minutes | 55 ± 11 minutes | ~3.3x | [3] |

Table 1: Improvement in Pharmacokinetic Properties of Peptides with UAA Incorporation. This table highlights the significant extension in the half-life of various peptides achieved through the incorporation of unnatural amino acids or conjugation strategies.

| Peptide/Drug | Modification | Target | Potency Metric | Value (Modified) | Value (Native) | Fold Improvement | Reference |

| Apelin-13 analog | Tyr(OBn) substitution | APJ Receptor | Binding Affinity (IC₅₀) | 0.02 nM | ~1.2 nM | 60x | [5] |

| Apelin-13 analog | (α-Me)Phe substitution | APJ Receptor | cAMP Inhibition (EC₅₀) | 0.07 nM | ~2.1 nM | 30x | [5] |

| β-catenin inhibitor | C-terminal extension with UAAs | β-catenin | Binding Affinity (IC₅₀) | 0.010 ± 0.06 μM | 0.15 ± 0.04 μM | 15x | [6] |

| ACE Inhibitory Peptide | MFLG | ACE | IC₅₀ | 70 µM | N/A | N/A | [7] |

| ACE Inhibitory Peptide | LGAVPPRY | ACE | IC₅₀ | 29.3 µM | N/A | N/A | [8] |

Table 2: Enhancement of Potency and Binding Affinity through UAA Modification. This table showcases the remarkable improvements in the potency and binding affinity of peptides against their respective targets, achieved by incorporating specific unnatural amino acids.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of unnatural amino acids in drug discovery.

Caption: General workflow for UAA-based drug discovery.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

References

- 1. Unnatural amino acid technology for extending half-life - Profacgen [profacgen.com]

- 2. biocompare.com [biocompare.com]

- 3. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockade of c-Met-Mediated Signaling Pathways by E7050 Suppresses Growth and Promotes Apoptosis in Multidrug-Resistant Human Uterine Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Halogenated Phenylalanine Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated derivatives of the essential amino acid phenylalanine have become indispensable tools in a myriad of scientific disciplines, including chemical biology, drug discovery, and materials science. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring of phenylalanine profoundly alters its physicochemical and biological properties. These modifications can lead to enhanced metabolic stability, modulated receptor binding affinity, and the introduction of novel functionalities for applications such as bioorthogonal chemistry and medical imaging.[1] This technical guide provides a comprehensive overview of the synthesis, applications, and experimental protocols associated with these versatile compounds, serving as a critical resource for researchers, scientists, and drug development professionals.

Introduction: The Impact of Halogenation

The substitution of a hydrogen atom with a halogen on the phenyl ring of phenylalanine introduces significant changes to the molecule's properties. These alterations are foundational to the wide-ranging applications of these derivatives.[1]

-

Fluorine: The introduction of fluorine, the most electronegative element, imparts unique physicochemical properties due to its small size, which is comparable to hydrogen, and the high strength of the carbon-fluorine bond.[2] This can significantly influence the acidity, basicity, hydrophobicity, conformation, and metabolic stability of the parent molecule.[2][3] Consequently, fluorinated phenylalanine derivatives are invaluable in drug discovery for enhancing metabolic stability and increasing the in vivo half-life of peptide-based drugs.[2][4]

-

Chlorine: Chlorinated phenylalanine derivatives, such as 4-Chloro-L-phenylalanine (L-PCPA), are notably used as inhibitors of tryptophan hydroxylase, thereby blocking serotonin synthesis.[5][6][7] This property makes them crucial tools in neuroscience research for studying the roles of serotonin in various physiological and pathological processes.[8]

-

Bromine: Brominated phenylalanine derivatives serve as versatile building blocks in the synthesis of novel pharmaceuticals, particularly for neurological disorders.[9] The bromine atom can be readily functionalized through various organic reactions, including palladium-catalyzed cross-coupling reactions, allowing for the precise construction of complex molecular architectures.[10][11]

-

Iodine: Iodinated phenylalanine derivatives are instrumental in structural biology and medical imaging. The heavy iodine atom can be used as an anomalous scatterer in X-ray crystallography to facilitate protein structure determination.[12] Furthermore, radioiodinated derivatives are employed as probes in medical diagnostics and for targeted radionuclide therapy.[13][14]

Physicochemical Properties of Halogenated Phenylalanine Derivatives

The introduction of halogens to the phenylalanine scaffold systematically modifies key molecular properties such as size, hydrophobicity, and electronic character. These changes are fundamental to the diverse applications of these derivatives.[1]

| Derivative | Molecular Weight ( g/mol ) | LogP (Calculated) | Key Notes |

| L-Phenylalanine | 165.19 | -1.4 | Parent amino acid.[1] |

| 4-Fluoro-L-phenylalanine | 183.18 | -1.9 | Minimal steric perturbation, alters electronic properties.[1] |

| 3-Fluoro-L-phenylalanine | 183.18 | -1.9 | Isomer with different electronic distribution.[1] |

| 4-Chloro-L-phenylalanine | 199.63 | - | Used as an inhibitor of tryptophan hydroxylase.[1] |

| 4-Bromo-L-phenylalanine | 244.09 | - | Intermediate in organic synthesis.[1] |

| 4-Iodo-L-phenylalanine | 291.09 | -0.9 | Used in peptide synthesis and for radiolabeling.[1][15] |

Synthesis of Halogenated Phenylalanine Derivatives

A variety of synthetic strategies have been developed to produce halogenated phenylalanine derivatives, ranging from classical organic chemistry methods to modern enzymatic and cross-coupling reactions.[1]

Chemical Synthesis

A common approach for the synthesis of derivatives like 4-Bromo-L-phenylalanine involves the deprotection of a protected starting material.[1][16] For instance, (S)-acetyl-protected 4-bromophenylalanine can be deprotected to yield the final product.[1][16]

Experimental Protocol: Deprotection of (S)-acetyl-protected 4-bromophenylalanine [1][16]

-

Dissolve (S)-acetyl-protected 4-bromophenylalanine (10 g, 0.048 mol) in a 10% hydrochloric acid solution (100 mL).[1]

-

Heat the mixture to 95-100°C for 6 hours with stirring.[1]

-

Neutralize the pH with triethylamine.[1]

-

Collect the resulting solid by filtration.[1]

-

Wash the solid with water (40 mL) to obtain the final product.[1]

Another versatile method is the Negishi cross-coupling reaction, which allows for the direct preparation of protected fluorinated phenylalanine analogues by reacting aryl halides with organozinc compounds in the presence of a palladium catalyst.[17]

Enzymatic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of halogenated phenylalanine derivatives.[1][18] Phenylalanine ammonia lyase, for example, can catalyze the addition of ammonia to a halogenated derivative of (E)-cinnamic acid to produce the corresponding L-phenylalanine isotopomer.[1][18][19]

Experimental Protocol: Enzymatic Synthesis of Halogenated L-Phenylalanine [1][18]

-

Prepare a reaction mixture containing the halogenated derivative of (E)-cinnamic acid in an isotopically enriched buffer solution.[1]

-

Add phenylalanine ammonia lyase to the mixture to catalyze the addition of ammonia.[1]

-

Monitor the reaction for the formation of the desired halogenated L-phenylalanine isotopomer.[1]

Applications in Research and Drug Development

Halogenated phenylalanine derivatives are invaluable in medicinal chemistry and drug development due to their ability to modulate biological activity and serve as probes for studying biological systems.[1]

Drug Discovery and Development

-

Enzyme Inhibition: Halogenated phenylalanines can act as inhibitors of various enzymes. For instance, 4-Chloro-L-phenylalanine is a known inhibitor of tryptophan hydroxylase, which is involved in serotonin biosynthesis.[5][7][9]

-

Peptide and Protein Engineering: The incorporation of halogenated phenylalanine into peptides and proteins is a powerful technique to enhance their stability, modulate their binding characteristics, or introduce a site for conjugation with other molecules.[10][20] For example, substituting phenylalanine with 4-fluoro-phenylalanine in the opioid peptide biphalin significantly enhances its binding affinity for both μ- and δ-opioid receptors.[21]

-

Neuroscience Research: These derivatives are used to study neurotransmitter pathways and develop treatments for neurological disorders.[8][20][22][23] For example, 3,5-dibromo-L-tyrosine, a halogenated derivative, has shown neuroprotective effects in models of brain ischemia.[24][25][26]

Quantitative Data: Inhibition of MCF-7 Breast Cancer Cell Growth

| Compound | IC50 (µM) |

| 4-Fluoro-L-phenylalanine | 11.8 |

This data indicates the concentration of 4-Fluoro-L-phenylalanine required to inhibit the growth of MCF-7 breast cancer cells by 50%.[27]

Structural Biology and Imaging

-

X-ray Crystallography: The site-specific incorporation of p-iodo-L-phenylalanine into proteins facilitates structure determination using single-wavelength anomalous dispersion (SAD) experiments, as the iodine atom acts as an anomalous scatterer.[12]

-

PET Imaging: Fluorinated and other halogenated phenylalanine derivatives are used as radiotracers in Positron Emission Tomography (PET) for tumor imaging.[3][28][29]

-

NMR Spectroscopy: The incorporation of fluorinated amino acids allows for the use of 19F NMR spectroscopy to study protein folding, stability, and interactions.[30]

Key Experimental Protocols

HPLC Analysis of Halogenated Phenylalanine Derivatives

The analysis of halogenated phenylalanine derivatives often involves standard chromatographic and spectroscopic methods.[1]

Protocol: [1]

-

Sample Preparation:

-

Homogenize tissue samples in ice-cold PBS.

-

Centrifuge the homogenate and mix the supernatant with acetonitrile to precipitate proteins.

-

After further centrifugation, dry the resulting supernatant.

-

-

Reconstitution:

-

Reconstitute the residue in a sodium borate buffer.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into an HPLC system for separation and quantification. Specific conditions such as the column, mobile phase, and detection method will vary depending on the specific derivative and the matrix.

-

Tryptophan Hydroxylase Inhibition Assay

This assay is used to determine the inhibitory potential of compounds like 4-Chloro-DL-phenylalanine on the enzyme tryptophan hydroxylase.[9]

Protocol: [9]

-

Reaction Mixture: Prepare a reaction mixture containing tryptophan hydroxylase, its substrate (tryptophan), and the necessary cofactors.

-

Inhibitor Addition: Add varying concentrations of the halogenated phenylalanine derivative to be tested.

-

Incubation: Incubate the reaction mixtures at a controlled temperature.

-

Detection: Measure the product formation (5-hydroxytryptophan) using a suitable method, such as HPLC with fluorescence detection.

-

Data Analysis: Determine the initial reaction velocities and plot them against the inhibitor concentrations to calculate the IC50 values.

Signaling Pathways and Experimental Workflows

Inhibition of Tryptophan Hydroxylase and Serotonin Synthesis

4-Chloro-L-phenylalanine acts as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. This inhibition leads to a depletion of serotonin levels in the brain.

Caption: Inhibition of serotonin synthesis by 4-Chloro-L-phenylalanine.

Generalized Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of halogenated phenylalanine derivatives into peptides is a cornerstone of modern peptide chemistry, often achieved through Solid-Phase Peptide Synthesis (SPPS).

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).[31]

Future Outlook

The field of halogenated phenylalanine derivatives continues to expand, with ongoing research into novel synthetic methods, particularly those employing enzymatic and biocatalytic approaches.[1] The unique properties conferred by halogenation will undoubtedly lead to the development of new therapeutic agents, advanced biomaterials, and more sensitive diagnostic tools. The continued exploration of the structure-activity relationships of these compounds will be crucial for unlocking their full potential in various scientific and medical applications.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

- 15. 4-Iodo-D-phenylalanine | C9H10INO2 | CID 2733279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Page loading... [guidechem.com]

- 17. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 18. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

- 21. benchchem.com [benchchem.com]

- 22. chemimpex.com [chemimpex.com]

- 23. chemimpex.com [chemimpex.com]

- 24. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ahajournals.org [ahajournals.org]

- 26. ahajournals.org [ahajournals.org]

- 27. caymanchem.com [caymanchem.com]

- 28. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

The Strategic Incorporation of Brominated Amino Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary